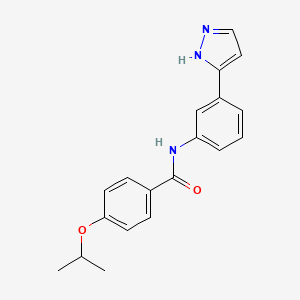
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It’s known for its broad range of chemical and biological properties. Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis
The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. An X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .科学的研究の応用
Supramolecular Liquid Crystals and Luminescence
A notable application of 4-aryl-1H-pyrazoles, closely related to N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide, is in the creation of supramolecular liquid crystals. These compounds are capable of self-assembling through hydrogen bonding to form columnar mesophases. They display unique luminescent properties in the visible region, making them promising materials for optical and electronic devices. The luminescent properties are attributed to the 1H-pyrazole moiety, which, along with the molecular shape, is crucial for the aggregation leading to mesomorphism. This finding underscores the potential of pyrazole derivatives in the development of new materials with specific optical functionalities (Moyano et al., 2013).
Antiproliferative Effects on Cancer Cells
Pyrazole derivatives, including those structurally related to N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide, have shown significant antiproliferative effects against various cancer cell lines. For instance, specific pyrazolodiazepin-7-ones, acting as conformationally rigid analogs of the aminopyrazole amide scaffold, exhibit competitive antiproliferative activities against melanoma cells. These compounds have been identified as potent and selective inhibitors of Raf kinases, highlighting their potential as therapeutic agents for melanoma treatment (Kim et al., 2011).
Anti-Inflammatory and Analgesic Properties
Another significant application area is the exploration of pyrazole derivatives for their anti-inflammatory and analgesic properties. A study synthesizing novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives revealed that these compounds possess notable anti-inflammatory activities. The pharmacological evaluation indicated that many of these derivatives exhibit less toxicity along with effective anti-inflammatory properties, suggesting their utility in developing new anti-inflammatory drugs (Abdulla et al., 2014).
Coordination Chemistry and Antioxidant Activity
The study of pyrazole-acetamide derivatives in coordination chemistry has also been prominent. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The structural and electrochemical properties of these complexes, facilitated by hydrogen bonding in the self-assembly process, suggest their potential applications in designing new antioxidant agents and in coordination chemistry for developing metal-based therapeutic drugs (Chkirate et al., 2019).
将来の方向性
特性
IUPAC Name |
4-propan-2-yloxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)24-17-8-6-14(7-9-17)19(23)21-16-5-3-4-15(12-16)18-10-11-20-22-18/h3-13H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIYPXILHMJLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-4-isopropoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

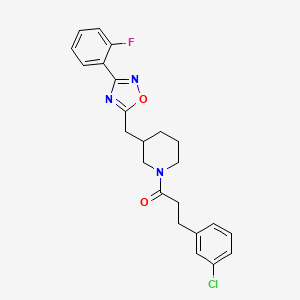
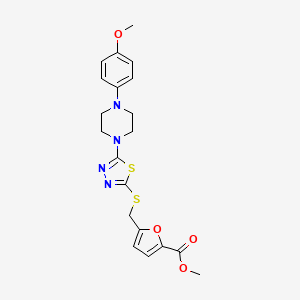
![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
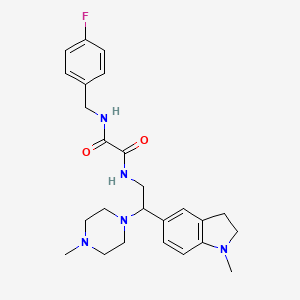
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)
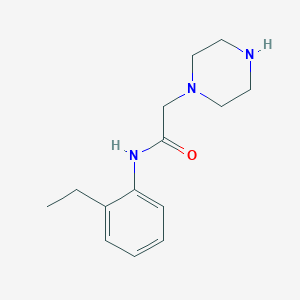
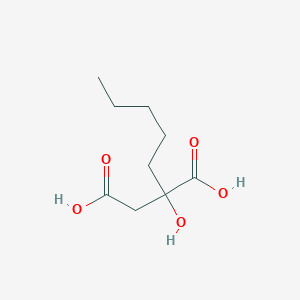
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
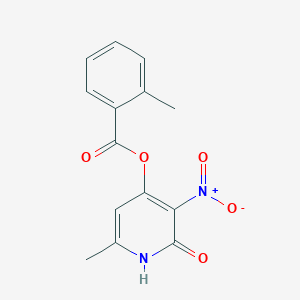
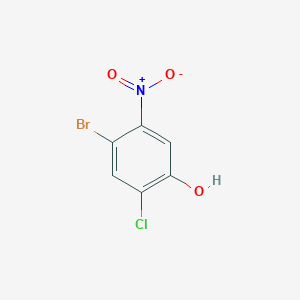
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)